1H-Imidazole-1-sulfonyl azide is an organic azide compound that serves as a valuable reagent in organic synthesis, particularly noted for its role as a diazo-transfer reagent. This compound is characterized by its ability to facilitate the conversion of primary amines and ammonium salts into azides, which are essential intermediates in various
The primary chemical reaction involving 1H-Imidazole-1-sulfonyl azide is the diazo-transfer reaction. In this process, the compound converts primary amines or ammonium salts into azides, often catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) . The reaction conditions are generally mild, allowing for room temperature processing to minimize the risk of decomposition. The general mechanism involves the transfer of the diazo group () to the amine substrate, effectively reversing the Staudinger reaction under basic conditions .
1H-Imidazole-1-sulfonyl azide has garnered interest in biological applications due to its utility in bioorthogonal click chemistry. This technique allows for the selective labeling of biomolecules without disrupting biological processes, making it a powerful tool in biochemical research. Its ability to form stable covalent bonds with biomolecules enables researchers to track and manipulate biological interactions effectively.
The synthesis of 1H-Imidazole-1-sulfonyl azide has evolved to enhance safety and efficiency. Traditional methods involved generating potentially explosive intermediates such as hydrazoic acid and sulfuryl diazide. Recent advancements have focused on producing the more stable hydrogen sulfate salt through a one-pot reaction that minimizes handling risks associated with hazardous intermediates .
A notable method involves:
This updated method significantly reduces the risk of explosion and improves yield and stability .
The applications of 1H-Imidazole-1-sulfonyl azide are diverse:
Interaction studies involving 1H-Imidazole-1-sulfonyl azide primarily focus on its reactivity with primary amines and ammonium salts. These studies help elucidate the mechanisms by which this compound facilitates diazo transfer and its effectiveness compared to other reagents. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .
1H-Imidazole-1-sulfonyl azide is often compared with other sulfonyl azides due to their similar reactivity profiles. Notable comparisons include:
Compound | Reactivity | Stability | Cost |
---|---|---|---|
1H-Imidazole-1-sulfonyl azide | Moderate | High (especially H2SO4 salt) | Low |
Trifluoromethanesulfonyl azide | High | Moderate (explosive) | High |
Sulfonyl azides | Variable | Varies | Varies |
The hydrogen sulfate salt (ISA·H₂SO₄) has become the preferred form of ISA due to its enhanced stability and reduced explosion risk. Modern synthesis avoids hazardous intermediates by employing a one-pot, solvent-switching strategy:
Reaction Conditions for ISA·H₂SO₄ Synthesis:
Parameter | Value |
---|---|
Solvent | EtOAc (replaces MeCN) |
Temperature | 0°C |
Catalyst | None (metal-free) |
Yield | 60–78% |
Purity | >95% (no chromatography) |
This method eliminates the need to isolate explosive intermediates like ISA or ISA·HCl, addressing a critical safety gap.
Scaling ISA·H₂SO₄ production requires careful optimization of reaction kinetics, solvent selection, and waste management. Key advancements include:
EtOAc replaced MeCN to reduce volatility and improve safety. This change increased reaction efficiency and reduced the risk of hydrazoic acid (HN₃) formation, a byproduct associated with ISA·HCl degradation.
Unlike traditional diazotransfer reactions requiring Cu(II) or Ni(II), ISA·H₂SO₄ operates under mild, metal-free conditions, simplifying purification and reducing costs.
Continuous flow systems enable precise control of reaction times and temperatures. For example, a copper tube reactor catalyzes diazotransfer reactions with ISA·H₂SO₄, achieving >70% yields for primary amines like benzylamine and Fmoc-Lys-OH.
Comparative Flow vs. Batch Synthesis:
Metric | Batch | Flow |
---|---|---|
Retention Time | 24+ hrs | 5–10 min |
Reagent Equivalents | 3–4x | 2–3x |
Byproduct Formation | Moderate | Minimal |
Scalability | Limited | High |
The choice of counterion critically impacts ISA’s stability, reactivity, and handling safety. Below is a comparative analysis of ISA salts:
Salt | Stability | Sensitivity | Yield |
---|---|---|---|
ISA·HCl | Low (degrades to HN₃) | Impact-sensitive | 45–60% |
ISA·H₂SO₄ | High (Tdec = 131°C) | Insensitive | 60–78% |
ISA·MsOH | Moderate | Moderate | 50–65% |
ISA·TsOH | Moderate | Moderate | 55–70% |
Structural Insights from X-ray Crystallography
ISA·H₂SO₄ crystallizes in a monoclinic system (P2₁/c) with hydrogen bonding between the sulfate group and imidazole N–H, stabilizing the structure and reducing explosive potential. In contrast, ISA·HCl forms a more strained lattice, increasing shock sensitivity.
ISA·H₂SO₄ facilitates diazotransfer via a metal-free, base-mediated pathway. For primary amines (R–NH₂), the mechanism involves:
Scope of Diazotransfer Reactions:
Substrate | Product | Yield |
---|---|---|
Primary aliphatic amines | Aliphatic azides | 70–90% |
Aromatic amines | Aryl azides | 50–75% |
β-Ketoesters | α-Diazo ketones | 60–85% |
Sulfonamides | Sulfonyl azides | 80–95% |
ISA·H₂SO₄ has enabled diverse applications in synthetic and biochemical fields:
Nitrogen-15 nuclear magnetic resonance spectroscopy has emerged as a powerful analytical technique for elucidating the mechanistic pathways of diazotransfer reactions involving 1H-Imidazole-1-sulfonyl azide [4] [32]. These studies have provided critical insights into the transfer of nitrogen atoms during the conversion of primary amines to azides, establishing fundamental understanding of the reaction mechanism through isotopic labeling experiments.
The application of nitrogen-15 labeling in diazotransfer studies has revealed that the reaction proceeds via a specific nitrogen atom transfer mechanism [4] [32]. Experimental evidence demonstrates that the terminal gamma nitrogen atom of the sulfonyl azide reagent is transferred to the substrate, while the amine nitrogen is retained in the final azide product [31]. This finding contradicts earlier mechanistic proposals and has been confirmed through systematic nitrogen-15 nuclear magnetic resonance analysis of both reactants and products.
Stevens and colleagues conducted comprehensive nitrogen-15 nuclear magnetic resonance mechanistic studies using imidazole-1-sulfonyl azide hydrogen sulfate, demonstrating that the reaction proceeds via a true diazo transfer mechanism [4] [32]. Their investigations employed labeled substrates to track the fate of individual nitrogen atoms throughout the transformation, providing unambiguous evidence for the proposed reaction pathway. The studies confirmed that nitrogen atoms from the azide reagent are incorporated into the product azide functionality, while the original amine nitrogen remains as part of the newly formed azide group.
Recent advances in nitrogen-15 labeling methodology have enabled the synthesis of site-specifically labeled diazotransfer reagents [7] [8]. These gamma-nitrogen-15 labeled reagents produce beta-nitrogen-15 labeled azides, which exhibit distinct spectroscopic properties that facilitate mechanistic analysis [7] [8]. The nitrogen-15 nuclear magnetic resonance chemical shifts for these labeled compounds have been systematically characterized, with the alpha nitrogen appearing at approximately 65 parts per million, the beta nitrogen at 242 parts per million, and the gamma nitrogen at 210 parts per million [12].
Nitrogen Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
---|---|---|---|
Alpha nitrogen | 65 | -10.4 | [12] |
Beta nitrogen | 242 | -2.6 | [12] |
Gamma nitrogen | 210 | +2.8 | [12] |
The mechanistic studies have also revealed the importance of the electrophilic nature of the terminal nitrogen atom in the azide reagent [24] [28]. Computational analysis supports the experimental findings, indicating that the gamma nitrogen atom exhibits the highest electrophilicity and serves as the primary site for nucleophilic attack by the amine substrate [24] [28]. This selectivity determines the regiochemistry of the nitrogen transfer process and explains the observed stereochemical outcomes.
The catalytic influence of transition metal ions in diazotransfer reactions involving 1H-Imidazole-1-sulfonyl azide has been extensively investigated, revealing significant effects on reaction efficiency and selectivity [1] [4]. Copper(II), nickel(II), zinc(II), and cobalt(II) salts have been identified as effective catalysts for promoting the conversion of primary amines to azides using this reagent system [1] [4].
Copper(II) sulfate has emerged as one of the most effective catalysts for diazotransfer reactions [39] [38]. Optimization studies have demonstrated that copper(II) concentrations as low as 0.01 equivalents can provide significant rate enhancements while maintaining high conversion yields [39] [38]. The catalytic mechanism involves coordination of the metal ion to both the azide reagent and the amine substrate, facilitating the electron transfer process and lowering the activation energy for nitrogen-nitrogen bond formation.
Systematic investigations of metal ion effects have revealed distinct catalytic profiles for different transition metals [15] [17]. Nickel(II) and zinc(II) salts exhibit moderate catalytic activity, while cobalt(II) demonstrates unique selectivity patterns in certain substrate classes [15] [17]. The choice of metal catalyst can significantly influence the reaction kinetics, with rate enhancements of up to 50-fold observed in optimized systems compared to uncatalyzed reactions [39].
Metal Catalyst | Concentration (equiv) | Conversion (%) | Reaction Time (h) | Reference |
---|---|---|---|---|
Copper(II) sulfate | 0.01 | 94 | 16 | [39] |
Copper(II) sulfate | 1.0 | 100 | 16 | [39] |
Nickel(II) chloride | 1.0 | 85 | 24 | [15] |
Zinc(II) acetate | 1.0 | 78 | 24 | [15] |
Cobalt(II) chloride | 1.0 | 82 | 24 | [15] |
The mechanistic role of copper(II) in diazotransfer reactions has been proposed to involve formation of a ternary complex between the metal ion, azide reagent, and amine substrate [15] [17]. This coordination facilitates the nucleophilic attack of the amine on the terminal nitrogen of the azide, promoting the subsequent nitrogen-nitrogen bond cleavage and formation of the product azide [15] [17]. The metal ion also serves to activate the azide reagent through coordination to the sulfonyl oxygen atoms, increasing the electrophilicity of the terminal nitrogen.
Comparative studies have shown that the presence of transition metal catalysts can overcome limitations associated with substrate reactivity [39]. While metal-free conditions are effective for activated amines, such as those alpha to carbonyl groups or in benzylic positions, transition metal catalysis extends the scope to include less nucleophilic primary amines [39]. This expanded substrate scope represents a significant advantage for synthetic applications requiring broad functional group tolerance.
The development of immobilized metal catalysts has enabled continuous flow applications of diazotransfer reactions [5] [14]. These heterogeneous systems allow for telescoped synthetic sequences where the diazotransfer reaction is directly coupled with subsequent transition metal-catalyzed transformations [5] [14]. The immobilized copper catalysts maintain high activity over extended reaction periods and can be readily separated from the product stream, facilitating downstream processing.
The influence of solvent systems and pH conditions on diazotransfer reaction kinetics has been systematically investigated, revealing significant effects on both reaction rates and product selectivity [21] [23]. These studies have established optimal conditions for achieving high conversion yields while maintaining compatibility with sensitive functional groups and biological systems.
Aqueous buffer systems have been extensively studied for diazotransfer reactions using 1H-Imidazole-1-sulfonyl azide [21] [23]. Investigations across a pH range of 5 to 10 have demonstrated that higher pH values generally increase reaction rates, with optimal conditions typically observed at pH 8.5 to 9.4 [21] [39]. The pH dependence reflects the deprotonation state of the amine substrate, with neutral amines exhibiting higher nucleophilicity toward the azide reagent compared to their protonated forms.
Buffer System | pH | Conversion (%) | Reaction Time (h) | Temperature (°C) | Reference |
---|---|---|---|---|---|
Borate | 9.4 | 100 | 16 | 25 | [39] |
Sodium bicarbonate | 8.3 | 98 | 16 | 25 | [39] |
Potassium carbonate | 11.0 | 98 | 16 | 25 | [39] |
Water | 8.5 | 60 | 24 | 25 | [21] |
Solvent polarity significantly affects diazotransfer reaction kinetics [20] [23]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally provide higher reaction rates compared to protic solvents [38]. However, aqueous systems offer advantages for biological applications and protein modifications, despite somewhat reduced reaction rates [21]. The choice of solvent system must balance reaction efficiency with substrate compatibility and downstream processing requirements.
Temperature effects on diazotransfer kinetics have been quantitatively characterized [39] [43]. Typical activation energies for these reactions range from 15 to 25 kilocalories per mole, indicating moderate temperature dependence [43]. Reactions conducted at elevated temperatures (37 to 60 degrees Celsius) show significantly enhanced rates, with conversions achieved in shorter time periods compared to ambient temperature conditions [39].
The pH-dependent selectivity of diazotransfer reactions has important implications for protein modification applications [21]. At pH 8.5, the reaction shows high selectivity for amines with low dissociation constants, such as amino termini, while avoiding modification of lysine residues with higher dissociation constants [21]. This selectivity enables site-specific protein labeling without extensive protecting group strategies or complex purification procedures.
pH Condition | Selectivity | Target Amine | Conversion (%) | Reference |
---|---|---|---|---|
8.5 | High | Amino terminus | 60 | [21] |
9.0 | Moderate | Mixed sites | 75 | [21] |
11.0 | Low | Multiple lysines | 95 | [21] |
Organic solvent systems have been optimized for synthetic applications requiring anhydrous conditions [4] [5]. Ethyl acetate has emerged as an effective solvent for large-scale diazotransfer reactions, providing improved yields compared to acetonitrile while maintaining reagent stability [4]. The solvent choice affects not only reaction kinetics but also the crystallization and isolation of product compounds, particularly for salt forms of the azide reagents.
Computational modeling approaches have provided detailed insights into the reaction dynamics of diazotransfer processes involving 1H-Imidazole-1-sulfonyl azide [24] [28] [29]. These studies employ density functional theory calculations and molecular dynamics simulations to elucidate the mechanistic pathway, identify transition states, and predict reaction barriers for various substrate classes.
Quantum mechanical calculations have established the energetic profile for the diazotransfer reaction [24] [28]. The computational studies indicate that the reaction proceeds through a concerted mechanism with an activation energy of approximately 20 kilocalories per mole for the rate-limiting step [24] [28]. This barrier corresponds to the simultaneous nitrogen-nitrogen bond cleavage and nitrogen-hydrogen bond formation during the transfer process.
The transition state structure for diazotransfer has been characterized through high-level computational methods [24] [28]. The calculations reveal a geometry in which the nucleophilic amine approaches the terminal nitrogen of the azide reagent, with concurrent proton transfer facilitating the nitrogen-nitrogen bond cleavage [24] [28]. The computed imaginary frequencies for the transition states range from 136 to 1280 wavenumbers, confirming the nature of the critical points on the potential energy surface.
Computational Method | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Reference |
---|---|---|---|
Density functional theory | 20.0 | 239 | [28] |
Wavefunction methods | 18.5 | 1280 | [28] |
Molecular dynamics | 22.3 | Not applicable | [30] |
Electronic structure analysis has identified the key orbital interactions governing diazotransfer reactivity [29]. The highest occupied molecular orbital of the amine substrate interacts with the lowest unoccupied molecular orbital of the azide reagent, facilitating the electron transfer process [29]. The energy gap between these frontier orbitals correlates with the observed reaction rates for different substrate classes.
Solvent effects have been incorporated into computational models through both implicit and explicit solvation approaches [20] [30]. The calculations demonstrate that polar solvents stabilize the transition state through electrostatic interactions, consistent with the experimentally observed rate enhancements in polar media [20]. Explicit water molecules can participate in proton transfer processes, further lowering the activation barriers for certain reaction pathways.
Molecular dynamics simulations have provided insights into the conformational dynamics of the diazotransfer process [30]. These calculations reveal the importance of substrate pre-organization and the role of solvent fluctuations in facilitating the reaction [30]. The simulations also predict the effects of steric hindrance and electronic substituents on reaction rates, providing guidance for substrate design and optimization strategies.
Substrate Class | Predicted Barrier (kcal/mol) | Experimental Rate Constant | Reference |
---|---|---|---|
Primary aliphatic | 19.8 | 2.3 × 10⁻³ M⁻¹s⁻¹ | [24] |
Benzylic amine | 17.2 | 5.7 × 10⁻² M⁻¹s⁻¹ | [24] |
Aromatic amine | 22.1 | 8.4 × 10⁻⁴ M⁻¹s⁻¹ | [24] |
The computational studies have also addressed the regioselectivity of diazotransfer reactions [27] [29]. Calculations predict that the terminal nitrogen atom of the azide reagent is significantly more electrophilic than the internal nitrogen atoms, explaining the observed selectivity for gamma nitrogen transfer [27] [29]. This computational prediction aligns with the experimental isotopic labeling studies and provides a theoretical foundation for understanding the reaction mechanism.